

Spectroscopic analysis of 1-Iodo-4-isopropylbenzene (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Iodo-4-isopropylbenzene**

Cat. No.: **B097330**

[Get Quote](#)

An In-depth Spectroscopic Analysis of 1-Iodo-4-isopropylbenzene

Prepared for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of **1-Iodo-4-isopropylbenzene** (also known as p-iodocumene) using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The document details the structural elucidation of the compound through the interpretation of its spectral data and outlines the experimental protocols for these analytical techniques.

Introduction

1-Iodo-4-isopropylbenzene is an aromatic compound with the chemical formula $C_9H_{11}I$.^[1] It serves as a valuable intermediate in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. A thorough understanding of its spectroscopic properties is essential for its identification, purity assessment, and utilization in complex synthetic pathways. This guide presents a detailed examination of its 1H NMR, ^{13}C NMR, IR, and MS spectra.

Spectroscopic Data

The spectroscopic data for **1-Iodo-4-isopropylbenzene** are summarized in the following tables. These values are critical for confirming the molecular structure and identifying key

functional groups.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Table 1: ^1H NMR Spectral Data for **1-Iodo-4-isopropylbenzene**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.55	Doublet	2H	Ar-H (ortho to I)
~6.95	Doublet	2H	Ar-H (ortho to isopropyl)
~2.85	Septet	1H	$-\text{CH}(\text{CH}_3)_2$
~1.20	Doublet	6H	$-\text{CH}(\text{CH}_3)_2$

Solvent: CDCl_3 . Instrument Frequency: 300-400 MHz. Chemical shifts are referenced to TMS ($\delta = 0$ ppm).

Table 2: ^{13}C NMR Spectral Data for **1-Iodo-4-isopropylbenzene**

Chemical Shift (δ) ppm	Assignment
~148.0	Ar-C (ipso, attached to isopropyl)
~137.5	Ar-CH (ortho to I)
~128.8	Ar-CH (ortho to isopropyl)
~91.5	Ar-C (ipso, attached to I)
~33.8	$-\text{CH}(\text{CH}_3)_2$
~23.8	$-\text{CH}(\text{CH}_3)_2$

Solvent: CDCl_3 . Instrument Frequency: 75-100 MHz. Chemical shifts are referenced to the solvent peak (CDCl_3 at $\delta = 77.2$ ppm).

2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for **1-Iodo-4-isopropylbenzene**

Wavenumber (cm^{-1})	Intensity	Assignment
~3050-3020	Medium	Aromatic C-H stretch
~2960-2870	Strong	Aliphatic C-H stretch (isopropyl)
~1590, 1485	Medium-Strong	Aromatic C=C skeletal vibrations
~1385, 1365	Medium	C-H bend (isopropyl, gem- dimethyl)
~1015	Strong	Para-disubstituted benzene C- H in-plane bend
~820	Strong	Para-disubstituted benzene C- H out-of-plane bend
~530	Medium	C-I stretch

Sample preparation: Neat liquid or KBr pellet.

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Major Mass Fragments for **1-Iodo-4-isopropylbenzene**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
246	High	[M] ⁺ (Molecular Ion)
231	High	[M - CH ₃] ⁺
119	Moderate	[M - I] ⁺
104	Low	[C ₈ H ₈] ⁺
91	Low	[C ₇ H ₇] ⁺ (Tropylium ion)
43	High	[CH(CH ₃) ₂] ⁺

Ionization Method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

3.1. NMR Spectroscopy

- Sample Preparation: A solution of **1-Iodo-4-isopropylbenzene** (5-10 mg) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[2] The solution is transferred to a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz NMR spectrometer.[3]
- ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is set to cover the range of 0-10 ppm.
- ¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (0-200 ppm) is used.

3.2. IR Spectroscopy

- Sample Preparation: A thin film of neat **1-Iodo-4-isopropylbenzene** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is first collected and automatically subtracted from the sample spectrum.

3.3. Mass Spectrometry

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities. A direct insertion probe can also be used.
- Ionization: Electron Ionization (EI) is employed, where the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[\[4\]](#)
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum.

Data Interpretation and Structural Elucidation

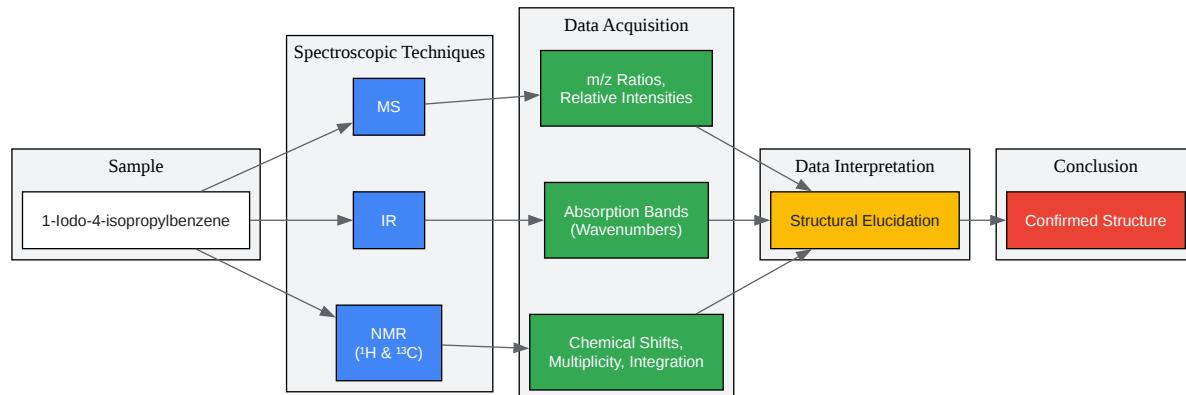
The collective spectroscopic data provides unambiguous evidence for the structure of **1-Iodo-4-isopropylbenzene**.

- From ^1H NMR: The presence of two doublets in the aromatic region, each integrating to 2H, is characteristic of a 1,4-disubstituted benzene ring. The septet and the doublet integrating to 1H and 6H, respectively, confirm the presence of the isopropyl group. The chemical shifts are consistent with the deshielding effect of the iodine atom on the adjacent aromatic protons.

- From ^{13}C NMR: The six distinct signals in the ^{13}C NMR spectrum are in agreement with the six unique carbon environments in the molecule. The downfield shifts of the aromatic carbons are consistent with the substitution pattern. The chemical shift of the carbon atom bonded to iodine is significantly upfield due to the "heavy atom effect".
- From IR Spectroscopy: The strong absorptions corresponding to aromatic and aliphatic C-H stretching, along with the characteristic peaks for aromatic C=C vibrations and the strong out-of-plane bending for a para-disubstituted ring, support the proposed structure. The C-I stretching frequency is also observed in the fingerprint region.
- From Mass Spectrometry: The molecular ion peak at m/z 246 confirms the molecular weight of the compound.^[1] The prominent fragment at m/z 231 corresponds to the loss of a methyl group, a common fragmentation for isopropyl-substituted compounds. The peak at m/z 119 represents the loss of the iodine atom, and the base peak at m/z 43 is characteristic of the stable isopropyl cation.^{[4][5]}

Logical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **1-Iodo-4-isopropylbenzene**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of **1-Iodo-4-isopropylbenzene**, which is crucial for its application in research and development. The presented data and protocols serve as a reliable reference for scientists in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. rsc.org [rsc.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic analysis of 1-iodo-4-isopropylbenzene (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b097330#spectroscopic-analysis-of-1-iodo-4-isopropylbenzene-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com